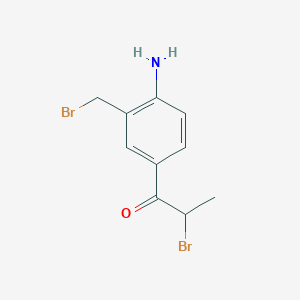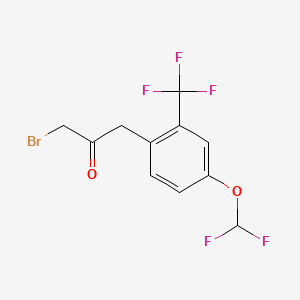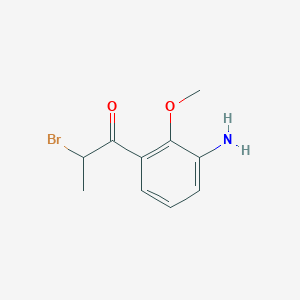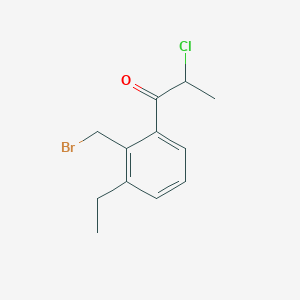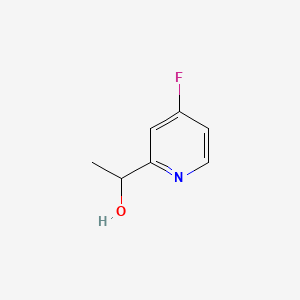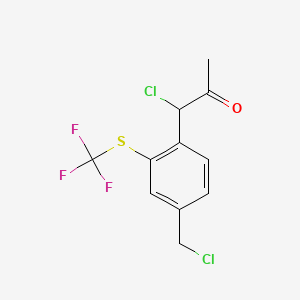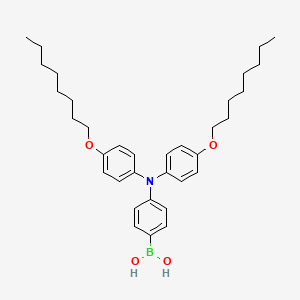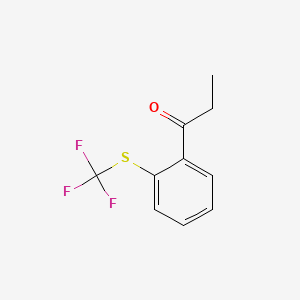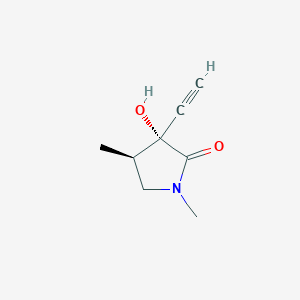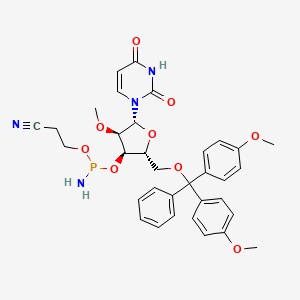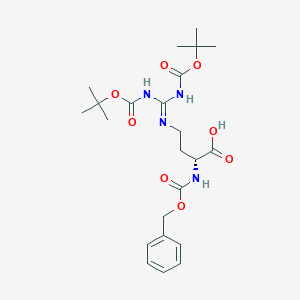
Cbz-D-norarg(boc)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Cbz-D-norarg(boc)2-OH involves the protection of amino groups using Boc and Cbz protecting groups. The synthesis typically starts with the amino acid nor-L-arginine, which undergoes protection of its amino groups. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions, while the Cbz protection is done using benzyl chloroformate (CbzCl) in the presence of a base .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .
化学反应分析
Types of Reactions
Cbz-D-norarg(boc)2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The Cbz and Boc protecting groups can be removed through reduction reactions using catalytic hydrogenation (Pd-C, H2) for Cbz and acidic conditions (trifluoroacetic acid) for Boc
Substitution: The protected amino groups can undergo substitution reactions to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2), trifluoroacetic acid (TFA).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acid derivatives .
科学研究应用
Cbz-D-norarg(boc)2-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis as a protected amino acid to prevent unwanted side reactions during the synthesis process
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products
作用机制
The mechanism of action of Cbz-D-norarg(boc)2-OH involves the protection of amino groups to prevent unwanted reactions during peptide synthesis. The Boc and Cbz groups provide stability to the amino acid, allowing for selective deprotection under specific conditions. The Boc group is removed under acidic conditions, while the Cbz group is removed through catalytic hydrogenation .
相似化合物的比较
Similar Compounds
N-Boc-protected amino acids: These compounds use only the Boc group for protection.
N-Cbz-protected amino acids: These compounds use only the Cbz group for protection.
N-Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for protection
Uniqueness
Cbz-D-norarg(boc)2-OH is unique due to its dual protection strategy, which provides greater stability and selectivity during peptide synthesis. The combination of Boc and Cbz groups allows for sequential deprotection, making it a valuable tool in complex synthetic processes .
属性
分子式 |
C23H34N4O8 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H34N4O8/c1-22(2,3)34-20(31)26-18(27-21(32)35-23(4,5)6)24-13-12-16(17(28)29)25-19(30)33-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,25,30)(H,28,29)(H2,24,26,27,31,32)/t16-/m1/s1 |
InChI 键 |
FTZUAAJDNCSHTM-MRXNPFEDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


